Product packaging for Glycidyl Docosahexaenoate(Cat. No.:)

Glycidyl Docosahexaenoate

Cat. No.: B1158289
M. Wt: 384.55
Attention: For research use only. Not for human or veterinary use.
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Description

Glycidyl Docosahexaenoate is a specialized fatty acid ester derived from Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid that is critically enriched in the brain and essential for normal neurological function . DHA itself serves as a precursor for a diverse range of bioactive lipid mediators, including neuroprotectins and resolvins, which are known for their potent anti-inflammatory and neuroprotective properties . Researchers are interested in DHA and its derivatives for their role in promoting neuronal survival, supporting synaptic membrane protein expression, and facilitating neurodevelopment . The primary mechanism of action for DHA involves its incorporation into neuronal membrane phospholipids, particularly phosphatidylserine (PS). This enrichment enhances membrane-dependent signaling processes, facilitating the translocation and activation of key kinases like Akt, Raf-1, and protein kinase C, which are crucial for cell survival and differentiation . Furthermore, DHA is metabolized into mediators that can activate nuclear receptors such as PPARγ, modulating gene expression related to inflammation and lipid metabolism . While the specific research applications of this compound are still being explored, its biochemical structure suggests it is a valuable tool for probing the mechanisms of DHA in experimental models. It may be used in studies focusing on lipid metabolism, neuroprotection, and the inflammatory response in various neurological disorders. This product is provided For Research Use Only (RUO) and is strictly for laboratory research purposes. It is not intended for diagnostic or therapeutic use, or for human consumption.

Properties

Molecular Formula

C₂₅H₃₆O₃

Molecular Weight

384.55

Synonyms

(all-Z)-4,7,10,13,16,19-Docosahexaenoic Acid Glycidyl Ester;  DHA Glycidyl Ester; 

Origin of Product

United States

Analytical Approaches for the Characterization and Quantification of Glycidyl Docosahexaenoate

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental to the analysis of Glycidyl (B131873) Docosahexaenoate, enabling its separation from complex mixtures and facilitating its identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of glycidyl esters, including Glycidyl Docosahexaenoate. Analysis can be performed through either indirect or direct methods.

Indirect methods are more common and typically involve the conversion of the glycidyl ester into a more volatile and thermally stable derivative. restek.comjfda-online.com This process often includes hydrolysis or transesterification to release the glycidol (B123203) or a derivative, which is then derivatized to improve its chromatographic behavior and detection sensitivity. restek.com For instance, glycidol can be converted to 3-monochloropropanediol (3-MCPD) or 3-bromopropanediol (3-MBPD), which are then derivatized with agents like phenylboronic acid (PBA) before GC-MS analysis. restek.com Optimization of the GC method, including inlet type (e.g., PTV and split/splitless), injection mode, and temperature programming, is crucial for achieving good peak shapes and resolution. restek.com

Direct analysis of intact glycidyl esters by GC-MS is less common due to the thermal lability of the glycidyl group. However, with careful optimization of GC-MS conditions to prevent thermal degradation, direct analysis is feasible. nih.gov This approach offers the advantage of providing information about the intact ester without chemical transformation. restek.com

Parameter Indirect GC-MS Method Direct GC-MS Method
Sample Preparation Hydrolysis/transesterification followed by derivatization (e.g., with PBA)Simple extraction and purification
Analytes Detected Derivatives of glycidol (e.g., 3-MCPD, 3-MBPD)Intact this compound
Advantages Well-established, sensitiveProvides information on the intact molecule, avoids potential conversion of other compounds
Challenges Potential for analyte conversion during preparation, time-consumingThermal degradation of the analyte, requires careful optimization
Limit of Detection (LOD) Can reach low µg/kg levelsApproximately 0.01 mg/kg for individual glycidyl esters

Table 1: Comparison of Indirect and Direct GC-MS Methods for Glycidyl Ester Analysis

High-Performance Liquid Chromatography (HPLC) and Tandem Mass Spectrometry (LC-MS/MS)

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as a preferred method for the direct analysis of glycidyl esters like this compound. researchgate.netnih.gov This technique offers high sensitivity and specificity, allowing for the quantification of individual glycidyl esters without derivatization.

The methodology typically involves a simple sample preparation step, such as dilution followed by solid-phase extraction (SPE) to remove matrix interferences. researchgate.netnih.gov Reversed-phase liquid chromatography is commonly used for the separation of the glycidyl esters. Detection is achieved using a tandem mass spectrometer, often with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), operating in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity. researchgate.netnih.gov The use of stable isotope-labeled internal standards is crucial for accurate quantification. nih.gov

Recent advancements in ultra-high-performance liquid chromatography (UHPLC) have further improved the speed and resolution of the separation. researchgate.net

Parameter Value
Chromatography UHPLC/HPLC (Reversed-phase C18 column)
Ionization ESI or APCI
Detection Tandem Mass Spectrometry (MS/MS) in MRM mode
Quantification Stable Isotope Dilution Analysis (SIDA)
Limits of Quantification (LOQ) 0.01 to 0.1 mg/kg
Trueness 72-118%
Precision <20%

Table 2: Typical Performance Parameters of an LC-MS/MS Method for Glycidyl Ester Analysis researchgate.net

Silver-Ion Chromatography for Geometrical Isomer Differentiation

Silver-ion chromatography, also known as argentation chromatography, is a specialized technique used for the separation of unsaturated compounds based on the number, position, and geometry of their double bonds. aocs.orgaocs.org This method is particularly valuable for differentiating geometrical isomers of polyunsaturated fatty acids like DHA. dss.go.thnih.gov

The separation mechanism relies on the reversible interaction between the π-electrons of the double bonds in the fatty acid chain and silver ions immobilized on a stationary phase (e.g., silica (B1680970) gel impregnated with silver nitrate (B79036) or an ion-exchange resin). aocs.orgdss.go.th The strength of this interaction depends on the degree of unsaturation and the steric accessibility of the double bonds.

While not a primary method for the direct analysis of this compound, silver-ion chromatography can be employed to separate different isomers of the DHA moiety before it is esterified to the glycidyl group, or to analyze the fatty acid profile of a sample containing GDHA after hydrolysis. This technique can be performed using thin-layer chromatography (TLC), column chromatography, or high-performance liquid chromatography (HPLC). aocs.orgaocs.org

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the detailed structural analysis of molecules like this compound. researchgate.netnih.gov Both ¹H and ¹³C NMR provide valuable information about the molecular structure.

In the ¹H NMR spectrum of a glycidyl ester, the protons of the epoxy ring of the glycidyl group give rise to characteristic signals. researchgate.net Specifically, the two methylene (B1212753) protons of the epoxy group typically appear at chemical shifts around 2.56 and 2.76 ppm. researchgate.net The proton on the tertiary carbon of the epoxy ring also has a distinct chemical shift. These signals, along with those from the DHA backbone (olefinic protons, allylic protons, etc.), allow for the unambiguous identification of the this compound structure. nih.gov

¹³C NMR spectroscopy provides complementary information, with characteristic chemical shifts for the carbons of the epoxy ring and the various carbons of the DHA chain, including the carbonyl carbon of the ester linkage. nih.gov Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons, further confirming the structure. springernature.comnih.gov

Proton Type Typical ¹H Chemical Shift (ppm)
Epoxy Methylene (CH₂)~2.56 and ~2.76
Epoxy Methine (CH)Distinct signal
Olefinic (=CH)~5.3-5.4
Glycerol (B35011) moiety~3.7-5.1
Allylic (C=C-CH₂)~2.8
α-CH₂ to carbonyl~2.3-2.5
Terminal Methyl (CH₃)~0.97

Table 3: Characteristic ¹H NMR Chemical Shifts for Glycidyl Esters and Docosahexaenoic Acid researchgate.netnih.gov

Mass Spectrometry (MS) Fragmentation Analysis for Structural Confirmation

Mass spectrometry, particularly in tandem with chromatographic separation (GC-MS and LC-MS/MS), plays a crucial role in the structural confirmation of this compound through the analysis of its fragmentation patterns. cas.cnyoutube.com

In mass spectrometry, the molecule is ionized and then fragmented. The resulting fragment ions are characteristic of the original molecule's structure. For this compound, key fragmentation patterns would include:

Loss of the glycidyl group: A neutral loss corresponding to the mass of the glycidyl moiety.

Cleavage of the ester bond: This would generate fragment ions corresponding to the docosahexaenoyl cation and the glycidyl radical cation or related fragments.

Fragmentation of the DHA chain: The polyunsaturated fatty acid chain can undergo characteristic cleavages, providing information about the location of the double bonds.

By analyzing the masses of the precursor ion and the various product ions, the identity of the fatty acid and the presence of the glycidyl ester can be confirmed. researchgate.net High-resolution mass spectrometry can provide accurate mass measurements, which further aids in confirming the elemental composition of the molecule and its fragments. nih.gov

Sample Preparation and Derivatization Strategies for Trace Analysis

The accurate quantification of glycidyl esters, including this compound, at trace levels from complex food matrices necessitates meticulous sample preparation to isolate the analytes and remove interfering substances. nih.gov Often, derivatization is employed to enhance the analyte's chemical properties for detection by analytical instrumentation. analis.com.my

The initial step in the analysis of glycidyl esters from food products is the effective extraction of the lipid fraction. The choice of extraction method is critical for achieving complete recovery, especially for various ester forms. europa.eu

Solvent Extraction: For fat-rich food samples, a single extraction step is often sufficient to isolate the esters. nih.gov Solvents used for the extraction of glycidyl fatty acid esters generally need to be more polar than simple alkanes to ensure complete recovery. europa.eu Common solvent systems include mixtures like petroleum ether/iso-hexane/acetone or methyl tert-butyl ether with hexane. europa.eurestek.com

Pressurised Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique has demonstrated very good repeatability and sufficient reproducibility for extracting MCPD fatty acid esters, a class of compounds often analyzed alongside glycidyl esters. europa.eu A collaborative study highlighted that hot extraction methods like PLE showed better trueness and precision compared to cold solvent extraction techniques. europa.eu The standard operating procedure often involves extraction followed by acid transesterification. europa.eu

Solid-Phase Extraction (SPE): SPE is a widely used clean-up technique to separate glycidyl esters from the bulk oil matrix. analis.com.my A double SPE procedure can be employed for enhanced purification. analis.com.my In one method, after an initial solvent extraction, the sample is passed through C18 and normal silica SPE cartridges. nih.gov This two-step chromatography effectively purifies the sample before analysis. nih.gov For low analyte concentrations (below 0.5 mg/kg), a pre-concentration step using a silica column may be used. nih.gov

Direct analysis of intact glycidyl esters is possible with Liquid Chromatography-Mass Spectrometry (LC-MS), which offers high sensitivity and specificity. analis.com.my However, indirect analysis, particularly using Gas Chromatography-Mass Spectrometry (GC-MS), is more common for routine analysis and requires derivatization. analis.com.myrestek.com

The indirect approach involves the conversion of glycidyl esters into a more volatile and easily detectable form. analis.com.mylawdata.com.tw This typically involves two main steps:

Cleavage of the Ester Bond: The glycidyl ester is first hydrolyzed to release free glycidol. This can be achieved through chemical (acidic or alkaline) or enzymatic hydrolysis. lawdata.com.twnih.gov Fast alkaline-catalyzed ester cleavage is a common technique. aocs.org For instance, AOCS Official Method Cd 29c-13 uses a carefully controlled reaction time and temperature for alkaline hydrolysis. jfda-online.com

Derivatization of Glycidol: The released glycidol is then converted to a derivative suitable for GC-MS analysis. A widely used derivatization reagent is phenylboronic acid (PBA) . analis.com.myrestek.com In some protocols, the glycidol is first converted into 3-monobromopropanediol (3-MBPD), which is then derivatized with PBA before GC-MS/MS analysis. restek.com This derivatization step is crucial for achieving the sensitivity required for trace analysis. analis.com.my For differentiating between 3-MCPD esters and glycidyl esters, the glycidol moiety can be converted into 3-methoxypropane-1,2-diol (3-MPD) through acidic alcoholysis. nih.gov

It is critical that the ester cleavage and derivatization steps are rapid and performed at ambient temperature to ensure the simultaneous and accurate determination of the analytes. nih.gov

Method Validation and Quality Control in Glycidyl Ester Quantification Research

To ensure the reliability and accuracy of data in glycidyl ester quantification, analytical methods must be thoroughly validated. europa.eu This process involves assessing several key performance parameters, including detection limits, quantification limits, recovery, and robustness, often following guidelines from organizations like the International Union for Pure and Applied Chemistry (IUPAC). europa.eu

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.com These values are typically established based on the signal-to-noise (S/N) ratio, commonly using S/N > 3 for LOD and S/N > 10 for LOQ. nih.govmdpi.com

The European Food Safety Authority (EFSA) has requested that methods be able to quantify glycidyl esters at levels as low as 100 µg/kg of fat. europa.eu Various analytical methods have been developed to meet or exceed this requirement. For example, a GC-MS method involving lipase (B570770) hydrolysis and a modified QuEChERS sample preparation achieved an LOD of 0.02 mg/kg and an LOQ of 0.1 mg/kg for glycidol in an oil matrix. jfda-online.comnih.gov An LC-MS/MS method demonstrated even lower detection limits, in the range of 1-3 µg/kg, when a larger sample size (0.5 g) was used. nih.gov

The following table summarizes the LOD and LOQ values reported for glycidyl esters (or their equivalent as glycidol) using different analytical techniques.

AnalyteMethodMatrixLODLOQSource
GlycidolGC-MSEdible Oil0.02 mg/kg0.1 mg/kg nih.gov
Glycidyl EstersGC-MSFat-rich foodstuffs15 µg/kg- nih.gov
Glycidyl EstersGC-MSEdible oils and fats65 µg/kg- nih.gov
Bound GlycidolGC-MS/MSRefined/Unrefined Vegetable Oils0.03 mg/kg0.1 mg/kg aocs.org
Glycidyl EstersLC-MS/MSEdible Oil (0.5 g sample)1-3 µg/kg- nih.gov
Glycidyl Palmitate (C16:0-GE)UPLC-ELSDSolvent2.4 µg/mL8.0 µg/mL mdpi.com

Recovery studies are essential for assessing the accuracy of an analytical method. This is typically evaluated by analyzing a blank matrix (like extra-virgin olive oil, which contains negligible levels of glycidyl esters) that has been spiked with a known concentration of the analyte. lawdata.com.twnih.gov The percentage of the spiked analyte that is measured determines the recovery rate. Acceptable recovery values, often in the range of 80-120%, indicate that the method is free from significant matrix effects or analyte loss during sample preparation. nih.gov

For example, in one LC-MS method, recovery values for various glycidyl esters ranged from 82.7% to 147.5%. nih.gov While some values were higher than the ideal 120%, all were above 80%, suggesting the method was free of interferences that could suppress ionization and lead to false negatives. nih.gov Another study using a UPLC-ELSD method reported average recoveries of 88.3% to 107.8% for five glycidyl ester species spiked in extra-virgin olive oil. nih.gov

Precision, another key aspect of robustness, is evaluated through repeatability (intra-day analysis) and intermediate precision (inter-day analysis). nih.govlawdata.com.tw It is measured by the relative standard deviation (RSD) of multiple measurements. A collaborative validation study for glycidyl esters in various foods found that the relative standard deviation for repeatability (RSDr) ranged from 1.3% to 21%, while the relative standard deviation for reproducibility (RSDR) between laboratories ranged from 6.5% to 49.0%. europa.eu

The table below presents findings from various recovery studies.

MethodMatrixSpike LevelAnalyteAverage Recovery (%)Source
LC-MSPalm Kernel OilLOQGlycidyl Stearate82.7% nih.gov
LC-MSPalm OilLOQGlycidyl Oleate147.5% nih.gov
UPLC-ELSDExtra-virgin olive oilNot specifiedVarious GE species88.3% - 107.8% nih.gov
GC-MSFat-rich foodstuffs0.05-2.5 mg/kgGlycidyl Esters88 ± 2% nih.gov
GC-MSEdible oils and fats0.15-3 mg/kgGlycidyl Esters93 ± 13% nih.gov
LC-MS/MSEdible Oil0.1, 1, and 10 mg/kg5 GE species84% - 108% nih.gov
GC-MSInfant FormulaNot specifiedVarious GE species84.9% - 109.0% analis.com.my

Investigative Studies on the Biological Impact of Docosahexaenoate Conjugates and Precursors in Model Systems Non Human Focus

Cellular and Molecular Mechanisms of Docosahexaenoate Incorporation and Action

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a critical component of cellular membranes, particularly in the nervous system. Its incorporation into phospholipids (B1166683) and subsequent effects on membrane structure and function are fundamental to its biological roles. Investigative studies in non-human model systems have elucidated the intricate cellular and molecular mechanisms through which DHA exerts its influence.

The incorporation of DHA into cellular membranes is a regulated process that significantly alters the phospholipid landscape. In vitro studies using various cell lines have demonstrated that exogenous DHA is readily taken up and esterified into membrane phospholipids, leading to a dose- and time-dependent increase in DHA-containing phospholipid species. researchgate.netbiorxiv.org This enrichment with DHA often occurs at the expense of other fatty acids, particularly arachidonic acid (AA), an omega-6 fatty acid. nih.gov

In neuronal cell models, DHA shows a preferential incorporation into aminophospholipids, such as phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS). researchgate.netqiagen.com For instance, in murine leukemia cells, DHA-containing species constitute a larger proportion of the total PE pool compared to the phosphatidylcholine (PC) pool in untreated cells. researchgate.net Following DHA treatment, the proportion of DHA-containing species in both PE and PC pools of the plasma membrane increases. researchgate.net This selective incorporation is crucial as it can influence the synthesis of other important molecules. For example, the enrichment of DHA in neuronal membranes is linked to an increase in PS levels, which plays a vital role in neuronal survival. pnas.org

The enzymatic machinery involved in phospholipid remodeling displays a certain selectivity for DHA. Studies on rat heart homogenates have shown that while the acyl-CoA:lysophosphatidylcholine acyltransferase (ACLAT) system tends to favor the incorporation of n-6 polyunsaturated fatty acids, DHA can competitively inhibit the incorporation of arachidonic acid into PC. nih.gov This inhibition is attributed to DHA's effect on the thio-esterification of AA, a reaction catalyzed by acyl-CoA synthetase. nih.gov The kinetic properties of acyl-CoA synthetase, which exhibits a lower apparent Km and Vmax for DHA compared to other fatty acids, suggest that the intracellular pool of DHA-CoA is a key determinant in altering the DHA composition of cardiac PC. nih.gov

Table 1: Impact of DHA on Phospholipid Composition in a Murine Leukemia Cell Line

Phospholipid Class Treatment Proportion of DHA-Containing Species in Plasma Membrane Proportion of DHA-Containing Species in Shed Vesicles
Phosphatidylethanolamine (PE) Untreated High High
Phosphatidylcholine (PC) Untreated Low Low
Phosphatidylethanolamine (PE) DHA-Treated Elevated and Equal to PC Same as Plasma Membrane
Phosphatidylcholine (PC) DHA-Treated Elevated and Equal to PE Lower than Plasma Membrane

Data synthesized from studies on a murine leukemia cell line demonstrating the differential incorporation and distribution of DHA into phospholipid classes. researchgate.net

DHA and its metabolites are potent modulators of various cellular signaling pathways, influencing processes from cell survival to inflammation. One of the key mechanisms involves the alteration of membrane microdomains, known as lipid rafts, which are platforms for signaling protein assembly. researchgate.net By incorporating into membrane phospholipids, DHA can remodel the architecture of these rafts, thereby affecting the downstream signaling cascades. researchgate.netnih.gov

In monocytic leukemia U937 cells, DHA has been shown to induce an increase in intracellular calcium concentration ([Ca2+]i) through the production of inositol-1,4,5-triphosphate (IP3) and store-operated Ca2+ influx. nih.gov This process involves the activation of phospholipase C (PLC) and specific isoforms of protein kinase C (PKC), namely PKCγ and PKCδ. nih.gov In vitro assays have confirmed that DHA directly activates these PKC isoforms, an effect that is competitively inhibited by phosphatidylserine (PS), suggesting that DHA may act on the PS binding site of these kinases. nih.gov

Furthermore, DHA serves as a precursor for the synthesis of bioactive lipid mediators with potent signaling properties. One such mediator is Neuroprotectin D1 (NPD1), a docosatriene that is synthesized from DHA via the action of phospholipase A2 and a 15-lipoxygenase-like enzyme. jci.orgpnas.org In human neural cells, NPD1 has been shown to repress the activation of proinflammatory genes triggered by amyloid-β peptides and upregulate anti-apoptotic genes like Bcl-2 and Bcl-xl. jci.org This neuroprotective signaling is crucial for promoting brain cell survival. jci.org Similarly, in human retinal pigment epithelial cells, NPD1 counteracts oxidative stress by modulating signaling pathways that promote cell survival. pnas.org

Other important DHA-derived metabolites include resolvins and protectins, which are specialized pro-resolving mediators. nih.govfoodandnutritionresearch.netmdpi.com These molecules actively control the duration and magnitude of inflammation by, for example, reducing neutrophil infiltration and decreasing the production of pro-inflammatory cytokines. nih.govfoodandnutritionresearch.netresearchgate.net

Table 2: Modulation of Signaling Pathways by DHA and its Metabolites in In Vitro Models

Cell Model Signaling Pathway Affected Key Molecules Modulated Observed Effect
Monocytic Leukemia U937 Cells Calcium Signaling / PKC Pathway PLC, IP3, PKCγ, PKCδ Increased intracellular calcium, activation of PKCγ and PKCδ, induction of apoptosis. nih.gov
Human Neural Cells Neuroprotective Signaling Proinflammatory genes (downregulated), Anti-apoptotic genes (Bcl-2, Bcl-xl; upregulated) Attenuation of amyloid-β secretion and neurotoxicity. jci.org
Human Retinal Pigment Epithelial Cells Cell Survival Signaling Bcl-2 family proteins, Caspase-3 Attenuation of oxidative stress-induced apoptosis. pnas.org
Glial Cells Anti-inflammatory Signaling Pro-inflammatory cytokines Reduction in cytokine production. nih.gov

This table summarizes the observed effects of DHA and its metabolites on key signaling pathways in various in vitro non-human and human cell line models.

The high degree of unsaturation in DHA's acyl chain has a profound impact on the biophysical properties of cellular membranes, particularly their fluidity and order. Biophysical studies using model membranes have shown that the incorporation of DHA-containing phospholipids can significantly alter these characteristics. nih.govnih.gov

Research indicates that DHA can increase membrane fluidity. rsc.org However, the effect of DHA on membrane order is more complex and can appear contradictory depending on the specific context and the composition of the membrane. nih.gov Some studies report a decrease in membrane order, consistent with the disruptive effect of the bulky, flexible DHA chain on the tight packing of saturated acyl chains. nih.gov Conversely, other studies have observed an increase in membrane order, particularly within the context of lipid rafts. nih.gov This has led to the model that DHA, by being excluded from highly ordered lipid raft domains due to its steric incompatibility with cholesterol, can actually promote the condensation and growth of these domains. researchgate.netnih.gov

In model lipid membranes, even low concentrations of DHA-containing phosphatidylethanolamine (DHA-PE) can induce phase separation into a DHA-rich liquid crystalline phase and a DHA-poor gel phase. mdpi.com Interestingly, the structure of the gel phase is modified in the presence of DHA-PE, with a notable decrease in bilayer thickness, which is suggested to be due to an increase in the tilt of the lipid molecules. mdpi.com

Molecular dynamics simulations have provided further insight, showing that DHA-containing phosphatidylcholine enhances the segregation of lipids into distinct domains more effectively than monounsaturated phospholipids. researchgate.net These simulations, along with experimental evidence from solid-state NMR and neutron scattering, support the model that DHA acyl chains in phospholipids can tune the size of lipid rafts. researchgate.net This modulation of membrane biophysics is critical for the function of embedded proteins and receptors, thereby influencing cellular signaling. nih.gov

Table 3: Biophysical Effects of DHA on Model Membranes

Membrane Property Experimental Observation Proposed Mechanism
Fluidity Generally increased Disruption of tight packing of saturated acyl chains by the flexible DHA chain. rsc.org
Order Can be decreased or increased Decreased due to steric hindrance; increased within lipid rafts due to exclusion and promotion of raft condensation. nih.gov
Lipid Domain Formation Enhanced segregation into domains DHA's incompatibility with cholesterol drives the formation and growth of lipid rafts. researchgate.netnih.gov
Bilayer Thickness Decreased in gel phase Increased tilt of lipid molecules in the presence of DHA-PE. mdpi.com

This table outlines the key biophysical changes observed in model membranes upon the incorporation of DHA-containing phospholipids.

Research on Biological Activities of Docosahexaenoate Derivatives in vitro

In vitro studies have been instrumental in characterizing the specific biological activities of DHA derivatives, providing insights into their mechanisms of action at a molecular level. These investigations have particularly highlighted their roles in combating oxidative stress and inflammation.

DHA and its derivatives have been shown to possess significant antioxidant properties in various in vitro models. In HepG2 cells, for example, DHA treatment has been demonstrated to decrease both cellular and mitochondrial reactive oxygen species (ROS) levels. acs.orgresearchgate.net This reduction in oxidative stress is accompanied by an increase in the total antioxidant capacity of the cells. acs.orgresearchgate.net

The antioxidant activity of DHA is not merely a result of direct radical scavenging but also involves the upregulation of the cell's endogenous antioxidant defense systems. Studies have shown that DHA can increase the activities and gene expression of major antioxidant enzymes. acs.orgresearchgate.net In retinal pigment epithelial cells, pretreatment with DHA augmented glutathione (B108866) (GSH) levels, a key intracellular antioxidant, and enhanced cell viability under oxidative stress conditions. nih.gov

Furthermore, DHA's antioxidant effects are linked to its ability to promote mitochondrial function and biogenesis. acs.org By enhancing mitochondrial health, DHA helps to reduce the primary source of cellular ROS production. The molecular mechanisms underlying these effects are complex but are thought to involve the modulation of signaling pathways that regulate the expression of antioxidant enzymes.

Table 4: Antioxidant Effects of DHA in In Vitro Cell Models

Cell Line Experimental Condition Key Findings
HepG2 Normal Culture Decreased cellular and mitochondrial ROS; Increased total antioxidant capacity; Increased activity and gene expression of antioxidant enzymes. acs.orgresearchgate.net
ARPE-19 (Retinal Pigment Epithelial) Oxidative Stress Augmented glutathione (GSH) levels; Increased cell viability. nih.gov

This table summarizes the observed antioxidant effects of DHA in different in vitro cell culture systems.

The anti-inflammatory properties of DHA and its derivatives are well-documented in a variety of cell culture models. A primary mechanism underlying these effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. nih.govnih.govresearchgate.net In astrocytes, DHA treatment has been shown to inhibit the translocation of the p65 subunit of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory proteins such as COX-2 and iNOS, and decreasing the secretion of inflammatory cytokines like TNF-α and IL-6. nih.gov

In human THP-1 macrophages, DHA was more effective than eicosapentaenoic acid (EPA) in down-regulating LPS-induced NF-κB activation. nih.gov This was associated with a decrease in the nuclear expression of p65 and an increase in the cytoplasmic expression of its inhibitor, IκBα. nih.gov

The DHA-derived mediators, resolvins and protectins, are particularly potent anti-inflammatory agents. In vitro studies have shown that these molecules can dramatically reduce neutrophil transmigration and decrease the production of inflammatory cytokines. nih.govfoodandnutritionresearch.netnih.gov For instance, Resolvin E1 (RvE1) has been shown to inhibit dendritic cell migration and IL-12 production, while Protectin D1 (PD1) is a potent regulator of neutrophil infiltration. nih.govfoodandnutritionresearch.net These specialized pro-resolving mediators play a crucial role in the active resolution of inflammation, a process that is essential for restoring tissue homeostasis. researchgate.net

Table 5: Anti-inflammatory Effects of DHA and its Derivatives in Cell Culture Models

Cell Model Inflammatory Stimulus Key Molecular Target Observed Anti-inflammatory Effect
Astrocytes IL-1β NF-κB, AP-1 Inhibition of p65 nuclear translocation; Reduced expression of COX-2 and iNOS; Decreased secretion of TNF-α and IL-6. nih.gov
Human THP-1 Macrophages Lipopolysaccharide (LPS) NF-κB (p65), IκBα Down-regulation of NF-κB activation. nih.gov
Human Leukocytes - - Production of resolvins and protectins that inhibit neutrophil transmigration and cytokine production. nih.govfoodandnutritionresearch.net
Dendritic Cells - - Resolvin E1 inhibits migration and IL-12 production. nih.gov

This table highlights the anti-inflammatory mechanisms of DHA and its derivatives as observed in various in vitro cell culture systems.

Antimicrobial Activity of DHA Bioconversion Products against Pathogens

Docosahexaenoic acid (DHA) and its metabolites have demonstrated notable antimicrobial properties against a variety of pathogenic microorganisms in non-human model systems. Bioconversion of DHA by gut bacteria can produce metabolites with significant antibacterial activity. researchgate.netresearchgate.net Studies have shown that these bioconverted products are effective against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

The antimicrobial efficacy of DHA derivatives has been observed against several foodborne pathogens. nih.govresearchgate.net Research indicates that bioconverted DHA exhibits antibacterial action against four Gram-positive bacteria, including Bacillus subtilis, Listeria monocytogenes, and Staphylococcus aureus, as well as seven Gram-negative bacteria, such as Enterobacter aerogenes, Escherichia coli, and Salmonella enteritidis. nih.gov While both bioconverted eicosapentaenoic acid (EPA) and DHA show similar growth inhibition against Gram-positive bacteria, the bioconverted extract of DHA has been found to be more effective against Gram-negative bacteria. nih.gov

The mechanisms underlying the antimicrobial action of DHA and its derivatives are thought to involve the disruption of essential bacterial processes at the plasma membrane level, such as the electron transport chain and oxidative phosphorylation. nih.gov Long-chain fatty acids are known to be inhibitory to Gram-positive bacteria even at low concentrations. researchgate.net While Gram-negative bacteria are generally more resistant due to their complex lipopolysaccharide layer, polyunsaturated fatty acids (PUFAs) like DHA can be incorporated into their outer cell membranes, leading to increased membrane fluidity and potential disruption of cellular integrity. researchgate.net

In addition to activity against common pathogens, DHA has shown efficacy against opportunistic pathogens relevant in specific disease models. For instance, DHA has demonstrated in vitro and in vivo antibacterial activity against Burkholderia cenocepacia, a multiresistant pathogen prevalent in cystic fibrosis. oup.com In a Galleria mellonella caterpillar model of infection, treatment with DHA increased survival rates and reduced the bacterial load. oup.com The antimicrobial effects of DHA and EPA have also been noted against various oral pathogens in in vitro biofilm models. nih.gov

Table 1: Antimicrobial Activity of Bioconverted DHA against Pathogenic Bacteria

Bacterial Species Gram Stain Efficacy of Bioconverted DHA
Bacillus subtilis Positive Effective nih.gov
Listeria monocytogenes Positive Effective nih.gov
Staphylococcus aureus Positive Effective nih.gov
Escherichia coli Negative More effective than EPA nih.gov
Pseudomonas aeruginosa Negative Effective researchgate.net
Salmonella enteritidis Negative Effective nih.gov
Burkholderia cenocepacia Negative Effective in vitro and in vivo oup.com

Functional Roles of Docosahexaenoate in Non-Human Biological Models

Docosahexaenoic acid is a critical component of the central nervous system, where it is highly concentrated in neuronal and retinal membranes and is essential for their proper function. nih.gov Animal studies have consistently demonstrated the importance of adequate DHA levels for neurological and visual development. researchgate.netnih.gov

In various animal models, including puppies and rodents, dietary supplementation with DHA during gestation, lactation, and early life has been linked to improved neurological development and cognitive function. researchgate.netnih.gov For example, puppies from dams fed DHA-enriched diets showed enhanced neurologic development, as measured by electroretinogram (ERG) responses, which assess retinal function. researchgate.net Furthermore, improved memory and learning abilities have been observed in young dogs and rats supplemented with DHA. nih.govnih.gov Conversely, a deficiency in n-3 fatty acids during development leads to reduced DHA levels in the brain and has been associated with cognitive and behavioral deficits in animal models. nih.gov

DHA's role in the retina is particularly significant, given its high concentration in this tissue, especially in the outer segments of rod photoreceptors. nih.govmdpi.com Animal models raised on n-3 deficient diets exhibit substantial reductions in retinal DHA, which is correlated with altered retinal function as measured by the ERG. nih.gov Studies in nonhuman primates have shown that DHA deficiency during prenatal and postnatal periods results in reduced visual acuity and abnormal retinal function. nih.gov The maintenance of retinal DHA levels appears crucial for preventing functional defects. For instance, in diabetic mouse models, a reduction in retinal DHA is associated with thinning of the retina and functional deficits, which can be mitigated by omega-3 fatty acid supplementation. nih.gov

The profound effects of DHA on the nervous system are underpinned by several biochemical mechanisms. A primary role of DHA is in maintaining the structural integrity and fluidity of neuronal membranes. mdpi.com As a major component of membrane phospholipids, particularly phosphatidylserine (PS) and phosphatidylethanolamine (PE), DHA influences membrane properties that are vital for the function of embedded proteins, such as receptors and signaling molecules. nih.govmdpi.comnih.gov The high flexibility of DHA-containing phospholipids can affect membrane fluidity, flexibility, and thickness. nih.gov

DHA is actively involved in crucial neurodevelopmental processes, including neurite growth, synaptogenesis, and the expression of synaptic proteins. nih.govmdpi.com In vitro studies using rat embryonic hippocampal neurons have shown that DHA supplementation promotes neurite outgrowth and the formation of synapses. nih.govbohrium.com This effect appears to be specific to DHA, as other fatty acids like arachidonic acid and oleic acid did not produce the same results. bohrium.com DHA supplementation has been shown to increase the levels of key presynaptic and postsynaptic proteins, including synapsins and glutamate (B1630785) receptor subunits (such as NMDA and AMPA receptors), which are fundamental for synaptic transmission and plasticity. nih.govmdpi.com

Furthermore, DHA and its metabolites act as important signaling molecules. icm.edu.pl DHA is a precursor to a class of bioactive lipid mediators known as docosanoids, which include resolvins and protectins. nih.gov These molecules have potent anti-inflammatory and neuroprotective effects. nih.gov For instance, neuroprotectin D1, a DHA-derived metabolite, has been shown to protect retinal pigment epithelial cells from oxidative stress. icm.edu.pl DHA also influences cell signaling pathways, such as the Akt signaling pathway, which is involved in promoting neuronal survival and preventing apoptosis. mdpi.com By increasing cellular levels of phosphatidylserine, DHA can support Akt activation and suppress caspase-3 activity, thereby reducing programmed cell death in neuronal cells. mdpi.comnih.gov

The dynamics of DHA uptake, incorporation, and turnover vary significantly across different tissues in animal models, reflecting the specific physiological requirements of each tissue. The liver plays a central role in processing dietary n-3 fatty acids and synthesizing DHA, which is then transported to other tissues. duke.edu Studies in developing postnatal mice have shown that the liver takes up the DHA precursor, linolenic acid, and efficiently converts it to DHA, which is then released into the bloodstream. duke.edu

The brain and retina exhibit a remarkable capacity to accumulate and retain DHA, even when dietary intake is limited. nih.govnih.gov This active conservation underscores the critical role of DHA in these tissues. In mice, dietary DHA is effectively incorporated into the neural retina and optic nerve. nih.gov Pharmacokinetic studies using deuterated DHA (D-DHA) in mice have revealed that tissues vary in their DHA turnover rates. Plasma and visceral organs show the most rapid turnover, while the neural retina has a much slower elimination rate, indicating a high degree of retention. nih.gov

Dietary interventions can significantly alter the fatty acid composition of tissues. In mice fed a DHA-supplemented diet, levels of DHA, EPA, and n-3 docosapentaenoic acid (DPA) were higher in both liver and muscle tissue, while levels of n-6 polyunsaturated fatty acids like arachidonic acid were lower. mdpi.com This demonstrates that dietary DHA can effectively modify the lipid profiles of various tissues. In goat mammary epithelial cells, DHA supplementation was found to alter lipid metabolism processes, including increasing the content of DHA and other n-3 PUFAs, and affecting the expression of genes involved in fatty acid metabolism. acs.org The form in which DHA is delivered can also influence its absorption and tissue distribution. Studies in rats have shown that DHA in the form of monoglycerides (B3428702) or emulsions leads to more effective absorption and higher incorporation into the phospholipids of lymphatic chylomicrons, which could better target nerve tissues. mdpi.com

Advanced Research Perspectives and Future Directions

Elucidation of Novel Metabolic Pathways Involving Glycidyl (B131873) Docosahexaenoate

The metabolic fate of Glycidyl Docosahexaenoate is a critical area of investigation. It is understood that upon ingestion, glycidyl fatty acid esters are hydrolyzed in the gastrointestinal tract by lipases, releasing free glycidol (B123203) and the corresponding fatty acid—in this case, docosahexaenoic acid (DHA). ages.atnih.gov Glycidol is a reactive epoxide that is considered potentially carcinogenic and mutagenic, and its intake should be minimized. ages.at The released DHA, an essential omega-3 fatty acid, is absorbed and enters its well-established metabolic pathways, including incorporation into cell membrane phospholipids (B1166683), particularly in the brain and retina. creative-proteomics.com

Future research aims to move beyond this primary hydrolysis pathway to discover novel metabolic routes. nih.govprovidence.eduillinois.edu The challenge lies in identifying currently unknown enzymatic processes and metabolic products that may arise from GDHA. nih.gov Advanced techniques, such as stable isotope tracing combined with high-resolution mass spectrometry, will be instrumental in tracking the transformation of GDHA within biological systems. This approach could reveal, for instance, whether the intact molecule can be absorbed under certain conditions or if it undergoes modifications other than simple hydrolysis. Drawing parallels from the discovery of new metabolic pathways for other lipids, such as the formation of acylceramide from ceramide, illustrates that even well-studied lipids can have undiscovered metabolic fates with significant biological implications. stonybrook.edu

Development of Advanced Synthetic Strategies for Stereospecific this compound Isomers

The development of advanced synthetic methods is crucial for producing structurally defined GDHA for research and potential applications. eurekaselect.com A key focus is on stereospecificity, as the spatial arrangement of atoms can dramatically influence a molecule's biological activity. Enzymatic synthesis, particularly using lipases, has emerged as a highly promising strategy. bioengineer.orgnih.govmdpi.comcsic.es

Lipases act as biocatalysts that can perform esterification reactions under mild conditions, which is vital for preserving the delicate polyunsaturated structure of DHA from oxidation. bioengineer.org Furthermore, many lipases exhibit regioselectivity, meaning they can selectively catalyze reactions at specific positions on the glycerol (B35011) backbone. bioengineer.orgpsecommunity.org This precision allows for the synthesis of specific GDHA isomers, which is difficult to achieve through conventional chemical synthesis. Researchers are exploring various lipases and optimizing reaction conditions—such as temperature, enzyme loading, and the use of solvent-free systems—to achieve high yields and purity. nih.govcsic.es These biocatalytic approaches are also aligned with green chemistry principles, offering a more sustainable production method. bioengineer.org

Integration of Multi-Omics Approaches in Docosahexaenoate Lipidomics Research

To fully comprehend the biological significance of DHA and its derivatives like GDHA, researchers are increasingly turning to multi-omics approaches. researchgate.netnih.gov This strategy integrates data from various "omics" fields—genomics (genes), transcriptomics (RNA), proteomics (proteins), and lipidomics (lipids)—to build a comprehensive picture of a biological system. nih.govresearchgate.net

Lipidomics, the large-scale study of lipids, can identify and quantify hundreds of different lipid species, including various DHA-containing molecules, in a sample. creative-proteomics.commdpi.comnih.gov When lipidomics data is combined with genomic information, it becomes possible to identify genetic variants (like single nucleotide polymorphisms or SNPs) that are associated with the levels of specific lipids. nih.govlipotype.com For example, a genome-wide association study could reveal genes that influence the metabolism of DHA-containing lipids, providing insights into individual differences in lipid profiles and their connection to health. lipotype.com Adding proteomics and transcriptomics data can further elucidate the specific enzymes and regulatory pathways involved. nih.gov This integrated approach is essential for moving from simple correlations to a mechanistic understanding of how molecules like GDHA function within complex biological networks. researchgate.net

Exploration of Structure-Activity Relationships for this compound Analogs in Model Systems

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological effects. For GDHA, this involves synthesizing a series of chemical analogs and systematically evaluating their activity in various model systems.

The process begins with the rational design and synthesis of analogs where specific parts of the GDHA molecule are modified. researchgate.net For instance, analogs could be created with variations in:

The Fatty Acyl Chain: Modifying the length, degree of unsaturation, or position of double bonds.

The Glycidyl Group: Altering the epoxide ring or adjacent functional groups.

These analogs would then be tested in relevant in vitro and in vivo models. For example, their ability to influence inflammatory pathways or modulate the activity of specific enzymes could be assessed in cell cultures. nih.gov By comparing the activity of different analogs, researchers can identify the key structural features required for a particular biological effect. nih.gov This information is invaluable for designing new molecules with enhanced potency or selectivity.

Table 1: Examples of Potential Modifications for GDHA Analog Synthesis in SAR Studies

Innovations in Analytical Methodologies for Complex Lipid Esters

The immense structural diversity of lipids presents a significant analytical challenge. nih.govresearchgate.net Innovations in analytical chemistry are crucial for the accurate identification and quantification of complex lipid esters like GDHA, especially when they are present in intricate biological matrices. nih.gov

Mass spectrometry (MS) is the cornerstone of modern lipid analysis. nih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating complex lipid mixtures and identifying individual components based on their mass-to-charge ratio. creative-proteomics.comnih.govscirp.org

Recent and future innovations focus on enhancing the capabilities of these platforms:

High-Resolution Mass Spectrometry (HR-MS): Instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide extremely accurate mass measurements, allowing for the determination of elemental compositions and confident identification of unknown lipids. creative-proteomics.com

Tandem Mass Spectrometry (MS/MS): This technique involves isolating a specific lipid ion and fragmenting it to obtain structural information. youtube.com The resulting fragmentation pattern acts as a fingerprint, helping to pinpoint the exact locations of fatty acids and functional groups.

Ion Mobility Spectrometry (IMS): When coupled with MS, IMS adds another dimension of separation based on the size and shape of the ion, which can help to distinguish between isomeric lipids that have the same mass. youtube.com

These advanced methods are essential for building comprehensive lipid profiles and for reliably detecting and characterizing specific molecules like GDHA and its metabolites. nih.gov

Table 2: Key Analytical Techniques in Lipid Ester Research

Q & A

Q. What strategies are recommended for conducting a literature review on this compound using academic databases?

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data related to this compound’s stability or reactivity?

  • Methodological Answer : Apply statistical tests (e.g., ANOVA, t-tests) to assess reproducibility. For example, discrepancies in degradation rates under varying temperatures may require accelerated stability studies with controlled variables. Document all experimental conditions (e.g., humidity, light exposure) to isolate confounding factors . Critical evaluation of methods, such as calibration consistency in GC-MS, is essential .

Q. What experimental designs are optimal for studying the kinetic parameters of this compound in enzymatic reactions?

  • Methodological Answer : Use Michaelis-Menten kinetics with varying substrate concentrations and inhibitors. Monitor reaction progress via HPLC or spectrophotometry . Include negative controls (e.g., heat-denatured enzymes) and triplicate trials to ensure reliability. Data analysis should incorporate nonlinear regression models to estimate KmK_m and VmaxV_{max} .

Q. How can computational modeling enhance the understanding of this compound’s interactions with biological targets?

  • Methodological Answer : Employ molecular docking software (e.g., AutoDock Vina) to predict binding affinities with receptors like COX-2 or PPAR-γ. Validate in silico findings with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Use density functional theory (DFT) to study electronic properties influencing reactivity .

Q. What methodologies are effective for optimizing the regioselectivity of this compound synthesis?

  • Methodological Answer : Screen catalysts (e.g., lipases, Lewis acids) under varying solvents (e.g., ionic liquids vs. hexane) and temperatures. Analyze product ratios via chiral chromatography and compare with computational predictions of transition states. Iterative Design of Experiments (DoE) can identify optimal conditions .

Q. How should researchers design in vitro studies to evaluate the metabolic fate of this compound?

  • Methodological Answer : Use hepatocyte cell lines or microsomal preparations to assess phase I/II metabolism. Quantify metabolites via LC-MS/MS with isotopically labeled internal standards. Include controls for enzyme activity (e.g., CYP450 inhibitors) and validate assays with known substrates .

Data Presentation and Validation

Q. What statistical approaches are recommended for validating the reproducibility of this compound studies?

  • Methodological Answer : Report mean ± standard deviation (SD) for triplicate experiments and use Cohen’s d to quantify effect sizes. For inter-laboratory validation, follow ISO 5725 guidelines for precision and trueness. Publicly share raw datasets and analysis scripts to facilitate peer review .

Q. How can researchers effectively present complex data on this compound in academic papers?

  • Methodological Answer : Use line graphs for kinetic data, bar charts for comparative analyses, and heatmaps for omics-level results. Follow IUPAC nomenclature and SI units consistently. Supplementary materials should include raw spectra, chromatograms, and computational input files .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.